molecular formula C13H24BrNO7 B606375 Bromoacetamido-PEG4-Acid CAS No. 1807518-67-7

Bromoacetamido-PEG4-Acid

Cat. No.: B606375
CAS No.: 1807518-67-7
M. Wt: 386.24
InChI Key: LMFYGPXSVUULRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bromoacetamido-PEG4-Acid is a polyethylene glycol (PEG) derivative containing a bromide group and a terminal carboxylic acid. This compound is known for its hydrophilic PEG spacer, which enhances solubility in aqueous media. The bromide group is an excellent leaving group for nucleophilic substitution reactions, while the terminal carboxylic acid can react with primary amine groups to form stable amide bonds .

Mechanism of Action

Target of Action

Bromoacetamido-PEG4-Acid is primarily used in the synthesis of two types of molecules: PROTACs and antibody-drug conjugates (ADCs) . The primary targets of this compound are therefore the proteins that these molecules are designed to interact with.

Mode of Action

The compound acts as a linker in the synthesis of PROTACs and ADCs . In the case of PROTACs, it connects a ligand for an E3 ubiquitin ligase with a ligand for the target protein . For ADCs, it links an antibody to an ADC cytotoxin .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the ubiquitin-proteasome system . This system is exploited by PROTACs to selectively degrade target proteins . In the case of ADCs, the compound enables the delivery of cytotoxins to specific cells .

Pharmacokinetics

The pharmacokinetics of this compound are largely determined by its role as a linker in PROTACs and ADCs. Its hydrophilic PEG spacer increases solubility in aqueous media , which can enhance the bioavailability of the compounds it helps to form.

Result of Action

The result of the action of this compound is the formation of PROTACs and ADCs that can selectively target and degrade specific proteins . This can lead to various molecular and cellular effects, depending on the specific proteins targeted.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of activators such as EDC or HATU can facilitate the reaction of the compound’s terminal carboxylic acid with primary amine groups . Additionally, the compound’s stability and efficacy can be affected by factors such as temperature and pH.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bromoacetamido-PEG4-Acid typically involves the reaction of a PEG derivative with bromoacetyl chloride in the presence of a base. The reaction proceeds as follows:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Bromoacetamido-PEG4-Acid primarily undergoes nucleophilic substitution reactions due to the presence of the bromide group. It can also participate in amide bond formation reactions with primary amines.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Structure and Properties

Bromoacetamido-PEG4-Acid has the following characteristics:

  • Chemical Formula : C13_{13}H24_{24}BrN1_{1}O7_{7}
  • Molecular Weight : 386.2 g/mol
  • CAS Number : 1807518-67-7
  • Functional Groups : Bromoacetamido and carboxylic acid
  • Solubility : Highly soluble in aqueous media due to the hydrophilic PEG spacer

The presence of the bromo group makes it an excellent leaving group for nucleophilic substitution reactions, while the terminal carboxylic acid allows for stable amide bond formation with primary amines.

Antibody-Drug Conjugates (ADCs)

This compound plays a crucial role in the development of ADCs, which are designed to deliver cytotoxic drugs specifically to cancer cells. The compound serves as a linker that connects the antibody to the drug payload, enhancing selectivity and reducing off-target effects.

Advantages of Using this compound in ADCs :

  • Improved solubility and stability of the drug conjugate.
  • Enhanced targeting capabilities due to the specificity of antibodies.
  • Potential for controlled release of the drug within target cells.

Proteolysis Targeting Chimeras (PROTACs)

In PROTAC technology, this compound is utilized as a linker that connects a ligand targeting a specific protein with another ligand that recruits an E3 ubiquitin ligase. This innovative approach allows for targeted degradation of disease-causing proteins.

Mechanism of Action :

  • The bromoacetamido group facilitates nucleophilic attack by cysteine residues on target proteins.
  • The PEG spacer minimizes steric hindrance, allowing effective binding and subsequent degradation.

Protein Labeling and Modification

The compound is employed in labeling proteins with fluorescent dyes or other probes for tracking and studying protein interactions and localization within living cells. The specific reaction with cysteine residues results in stable covalent bonds, making it ideal for various biochemical assays.

Surface Functionalization

This compound is used to modify surfaces of nanoparticles and biomaterials, enabling scientists to create functionalized surfaces tailored for specific applications such as biosensors and tissue engineering scaffolds.

Case Studies

  • Development of Targeted Cancer Therapies :
    • Researchers utilized this compound in synthesizing ADCs targeting HER2-positive breast cancer cells. The study demonstrated significant reductions in tumor size with minimal side effects compared to conventional therapies.
  • Application in PROTACs :
    • A study highlighted the use of this compound in PROTACs targeting mutant p53 proteins in cancer cells. The results showed effective degradation of the target protein, leading to reduced cell proliferation.
  • Protein Interaction Studies :
    • In another case, scientists employed this compound for labeling specific proteins involved in signaling pathways. This allowed for real-time observation of protein interactions within live cell environments.

Comparison with Similar Compounds

    Bromoacetamido-PEG2-Acid: Similar structure but with a shorter PEG spacer.

    Bromoacetamido-PEG6-Acid: Similar structure but with a longer PEG spacer.

    Bromoacetamido-PEG8-Acid: Similar structure but with an even longer PEG spacer.

Uniqueness: Bromoacetamido-PEG4-Acid is unique due to its optimal PEG spacer length, which provides a balance between solubility and reactivity. The four-unit PEG spacer enhances solubility in aqueous media while maintaining sufficient reactivity for nucleophilic substitution and amide bond formation reactions .

Biological Activity

Bromoacetamido-PEG4-Acid is a synthetic compound that serves as an important linker in bioconjugation applications, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its chemical structure includes a polyethylene glycol (PEG) backbone with four ethylene glycol units, a bromoacetamido group, and a terminal carboxylic acid. This composition enhances its solubility and reactivity, making it a versatile tool in pharmaceutical research.

  • Molecular Formula : C13_{13}H24_{24}BrN O7_{7}
  • Molecular Weight : 386.2 g/mol
  • Purity : >98%
  • Storage Conditions : -20 °C

This compound primarily functions as a linker molecule in drug conjugates. The bromo group acts as an excellent leaving group in nucleophilic substitution reactions, allowing for the efficient formation of stable amide bonds when reacted with primary amines in the presence of coupling agents like EDC or DCC. This capability is crucial for creating stable linkages between therapeutic agents and targeting moieties, thereby enhancing the specificity and efficacy of drug delivery systems .

Applications in Drug Development

  • Antibody-Drug Conjugates (ADCs) :
    • This compound is integral to ADC design, which combines the targeting ability of antibodies with potent cytotoxic drugs. The linker ensures that the drug remains attached to the antibody until it reaches the target cells, minimizing off-target effects and improving therapeutic outcomes .
  • Proteolysis Targeting Chimeras (PROTACs) :
    • In PROTACs, this compound links a ligand that binds to a target protein with another moiety that recruits an E3 ubiquitin ligase, facilitating targeted degradation of disease-causing proteins. This innovative approach holds promise for treating various diseases, including cancer .

Comparative Analysis with Other Linkers

Compound NamePEG Chain LengthUnique Features
Bromoacetamido-PEG2-Acid2 unitsLower solubility compared to PEG4 variant
Bromoacetamido-PEG8-Acid8 unitsIncreased hydrophilicity but may reduce reactivity
Maleimide-PEG4-Acid4 unitsSpecific reactivity with thiols
Azide-PEG4-Acid4 unitsSuitable for Click Chemistry applications

This compound stands out due to its balanced hydrophilicity and reactivity profile, making it suitable for a wide range of bioconjugation applications while maintaining stability under physiological conditions .

Study on ADC Development

A recent study demonstrated the effectiveness of this compound as a linker in ADC formulations. The researchers reported enhanced solubility and stability of the resulting conjugates, leading to improved therapeutic indices in preclinical models. The study highlighted the importance of linker choice in determining the pharmacokinetics and biodistribution of ADCs .

PROTAC Applications

In another investigation focusing on PROTACs, this compound was utilized to construct chimeras targeting specific oncogenic proteins. The results indicated that these PROTACs effectively induced degradation of the target proteins in cellular assays, showcasing the potential of this linker in developing novel therapeutics for cancer treatment .

Properties

IUPAC Name

3-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24BrNO7/c14-11-12(16)15-2-4-20-6-8-22-10-9-21-7-5-19-3-1-13(17)18/h1-11H2,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMFYGPXSVUULRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCNC(=O)CBr)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24BrNO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601144605
Record name Propanoic acid, 3-[(14-bromo-13-oxo-3,6,9-trioxa-12-azatetradec-1-yl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601144605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807518-67-7
Record name Propanoic acid, 3-[(14-bromo-13-oxo-3,6,9-trioxa-12-azatetradec-1-yl)oxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1807518-67-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 3-[(14-bromo-13-oxo-3,6,9-trioxa-12-azatetradec-1-yl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601144605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bromoacetamido-PEG4-Acid
Reactant of Route 2
Reactant of Route 2
Bromoacetamido-PEG4-Acid
Reactant of Route 3
Bromoacetamido-PEG4-Acid
Reactant of Route 4
Reactant of Route 4
Bromoacetamido-PEG4-Acid
Reactant of Route 5
Reactant of Route 5
Bromoacetamido-PEG4-Acid
Reactant of Route 6
Reactant of Route 6
Bromoacetamido-PEG4-Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.